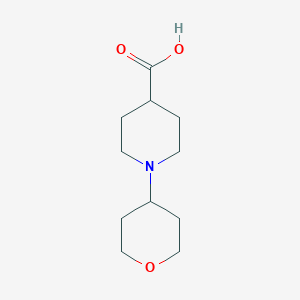

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic strategies that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles is described, which involves polycyclic compounds that share some structural features with the compound .

Synthesis Analysis

The synthesis of related compounds involves a multistep synthetic strategy starting from commercially available precursors. For example, indole 2-carboxylic acid is used as a starting material in the synthesis of 4-substituted 1,2,3,4-tetrahydro-beta-carboline and 1,3,4,9-tetrahydro-pyrano[3,4-b]indole derivatives. The key step in this synthesis is an intramolecular Michael addition catalyzed by a catalytic amount of InBr3, which provides the polycyclic compounds in excellent yields, up to 97% .

Molecular Structure Analysis

While the molecular structure of 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid is not analyzed in the provided papers, the structural analysis of similar compounds is typically performed using techniques such as mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR). These techniques allow for the characterization of intermediate compounds and the final product, confirming the structure and purity of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Claisen condensation, cyclization, deamination, and hydrolysis reactions. These reactions are part of a synthetic route that leads to the formation of the desired compound. In the case of 1H-pyrazole-4-carboxylic acid, the yield was significantly improved from 70% to 97.1% using the described method, which indicates the efficiency of the reaction sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid are not detailed in the provided papers. However, the properties of synthesized compounds are generally determined by their molecular structure, which can be inferred from NMR and MS data. These properties include solubility, melting point, boiling point, and stability, which are important for the practical application and handling of the compound .

Scientific Research Applications

Synthesis and Material Science Applications

1. Synthesis of p-Aminobenzoic Acid Diamides

This compound is involved in the synthesis of p-aminobenzoic acid diamides, demonstrating its utility in creating compounds with potential biological activities. The process involves the reaction with anesthesin and various amines to yield corresponding diamides, highlighting its versatility in organic synthesis (A. A. Agekyan & G. G. Mkryan, 2015).

2. Enantiospecific Synthesis

It serves as a precursor in the enantiospecific synthesis of carboxylic acids, illustrating its importance in the production of stereochemically pure compounds, which are crucial for the development of pharmaceuticals and agrochemicals (Pierre‐François Deschenaux et al., 1989).

3. X-ray Powder Diffraction Data

This compound's structural characterization through X-ray powder diffraction data underlines its significance in material science, particularly in understanding the crystalline structure of pharmaceutical intermediates (Qing Wang et al., 2017).

4. Tetrahydro-Beta-Carbolines Synthesis

Demonstrates its application in the synthesis of complex organic molecules, such as tetrahydro-beta-carbolines, which are of interest due to their biological activities and potential pharmacological uses (Marianna Agnusdei et al., 2003).

5. Direct Synthesis of α-Keto Cyclic Ethers

Its role in the straightforward synthesis of α-keto cyclic ethers from carboxylic acids showcases its utility in creating compounds that could serve as intermediates in the production of various organic molecules (E. Enholm & Jeffrey A. Schreier, 1995).

Chemical and Physical Properties Studies

6. Zinc Coordination Compounds

The compound is used in the synthesis of new zinc coordination compounds, highlighting its utility in inorganic chemistry and materials science for creating novel coordination structures with potential applications in catalysis and material properties modulation (J. Zou et al., 2014).

7. Functionalized Tetrahydroisoquinolines Synthesis

It plays a crucial role in the efficient synthesis of functionalized tetrahydroisoquinolines, which are key intermediates for constructing a variety of therapeutically important heterocyclic compounds (Priyanka B. Kole & F. Singh, 2019).

properties

IUPAC Name |

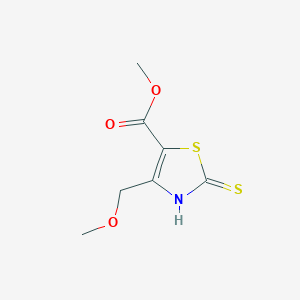

1-(oxan-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSJNHBRVLLOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)